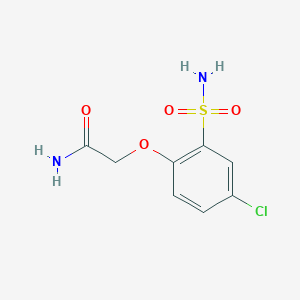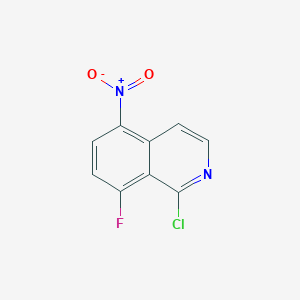
1-Chloro-8-fluoro-5-nitroisoquinoline
Overview
Description
1-Chloro-8-fluoro-5-nitroisoquinoline (CFNI) is a heterocyclic compound with a unique structure that is found in a variety of natural and synthetic compounds. CFNI is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a valuable building block for the synthesis of many biologically active compounds, and its properties have been studied extensively in the past decade. CFNI has been used as a starting material in the synthesis of numerous therapeutic agents, including antibiotics, antifungals, and antivirals.
Scientific Research Applications
Synthesis and Catalysis
1-Chloro-8-fluoro-5-nitroisoquinoline serves as a crucial intermediate in the synthesis of novel compounds. Chen Pei-ran (2008) reported the synthesis of novel acyl transfer catalysts using 1-chloro-5-nitroisoquinoline as a starting material, indicating its utility in creating new chemical entities with potential catalytic applications Chen Pei-ran, 2008.
Antibacterial Research
Al-Hiari et al. (2007) investigated new 8-nitrofluoroquinolone derivatives prepared from similar compounds, highlighting their significant antibacterial properties against both gram-positive and gram-negative strains. These findings suggest the potential of 1-Chloro-8-fluoro-5-nitroisoquinoline derivatives in developing new antibacterial agents Al-Hiari et al., 2007.
Cancer Research
Research into indenoisoquinoline derivatives, including those related to 1-Chloro-8-fluoro-5-nitroisoquinoline, has shown promise in cancer treatment. Beck et al. (2015) and Elsayed et al. (2017) explored compounds for their potent cytotoxic antitumor activities and ability to inhibit topoisomerase I, a critical enzyme in DNA replication. These studies suggest the potential of such compounds in developing new anticancer therapies Beck et al., 2015; Elsayed et al., 2017.
Environmental and Analytical Chemistry
Prodi et al. (2001) described the use of a quinoline derivative in detecting cadmium ions, demonstrating the compound's utility as a chemosensor. This application shows the importance of quinoline derivatives in environmental monitoring and analytical chemistry Prodi et al., 2001.
Fluorescence and Imaging Studies
Research by Kotian et al. (2021) explored quinoline derivatives for their cytotoxic properties and potential use in fluorescence microscopy, indicating the applicability of these compounds in bioimaging and cancer research Kotian et al., 2021.
properties
IUPAC Name |
1-chloro-8-fluoro-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-8-5(3-4-12-9)7(13(14)15)2-1-6(8)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXOXAXWAJWLOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-8-fluoro-5-nitroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




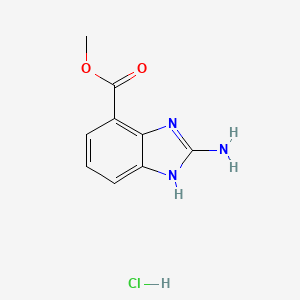

![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/structure/B1431787.png)

![Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate](/img/structure/B1431791.png)
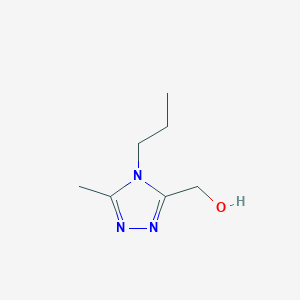
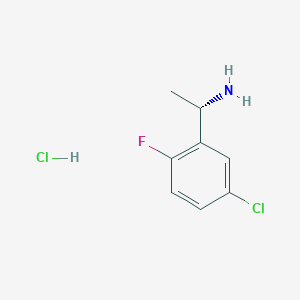
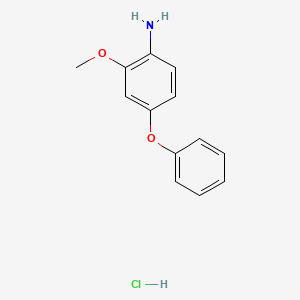
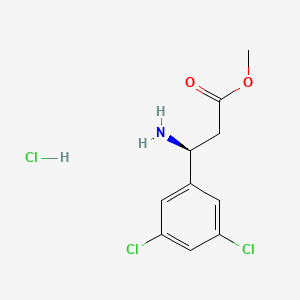
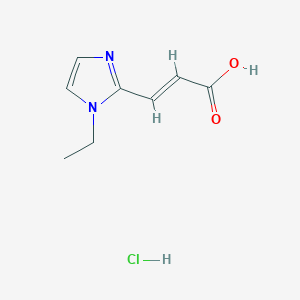

![[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1431800.png)
